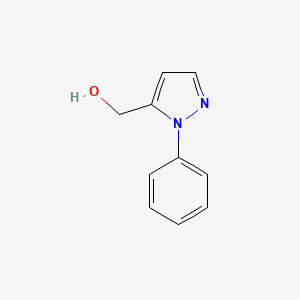
6-(Pyridin-4-yl)pyridazine-3-thiol
Übersicht
Beschreibung
“6-(Pyridin-4-yl)pyridazine-3-thiol” is a chemical compound with the molecular formula C9H7N3S and a molecular weight of 189.24 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “6-(Pyridin-4-yl)pyridazine-3-thiol” is 1S/C9H7N3S/c13-9-4-3-8 (11-12-9)7-2-1-5-10-6-7/h1-6H, (H,12,13) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The predicted density of “6-(Pyridin-4-yl)pyridazine-3-thiol” is 1.32±0.1 g/cm3 . The predicted boiling point is 339.4±34.0 °C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities : A study by Bayrak et al. (2009) discussed the synthesis of various pyridazine derivatives, including compounds related to 6-(Pyridin-4-yl)pyridazine-3-thiol, and evaluated their antimicrobial activities. The study found that these compounds showed good or moderate antimicrobial activity (Bayrak et al., 2009).
Metal-Coordination and Synthesis : Research by Hoogenboom et al. (2006) on 3,6-Di(pyridin-2-yl)pyridazines, a class related to 6-(Pyridin-4-yl)pyridazine-3-thiol, highlighted their metal-coordinating ability leading to the formation of metal complexes. This study also provided insights into the synthesis of these compounds (Hoogenboom et al., 2006).
Antioxidant and Anti-inflammatory Properties : A study by Shehab et al. (2018) synthesized novel pyrimidine-2-thiol derivatives, which are structurally related to 6-(Pyridin-4-yl)pyridazine-3-thiol. These compounds demonstrated potent anti-inflammatory and antioxidant activities (Shehab et al., 2018).
Water Oxidation Catalysts : Research by Zong and Thummel (2005) explored the use of Ru complexes with pyridazine ligands in water oxidation, indicating the potential application of pyridazine derivatives in catalysis (Zong & Thummel, 2005).
Biological Evaluation : Singh et al. (2020) synthesized a range of pyridazine derivatives and evaluated their biological activity. Some of these compounds demonstrated moderate to high antimicrobial activity against various bacteria and fungi (Singh et al., 2020).
Antioxidant Activity : Kawale et al. (2017) synthesized novel thiazine derivatives, related to 6-(Pyridin-4-yl)pyridazine-3-thiol, and assessed their antioxidant activity. Most of the synthesized compounds showed potent antioxidant activity (Kawale et al., 2017).
Insecticidal Properties : A study by Buysse et al. (2017) on [6-(3-pyridyl)pyridazin-3-yl]amides, structurally related to 6-(Pyridin-4-yl)pyridazine-3-thiol, demonstrated aphicidal properties, suggesting potential insecticidal applications (Buysse et al., 2017).
Eigenschaften
IUPAC Name |
3-pyridin-4-yl-1H-pyridazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c13-9-2-1-8(11-12-9)7-3-5-10-6-4-7/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKKWHCTMIIWOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NN=C1C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyridin-4-yl)pyridazine-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



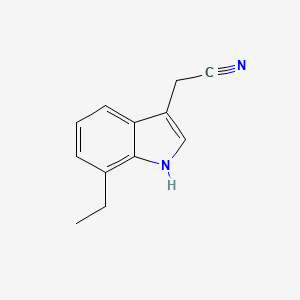

![2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1421974.png)
![3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid](/img/structure/B1421976.png)
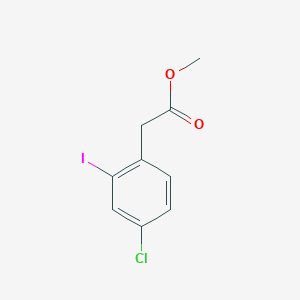
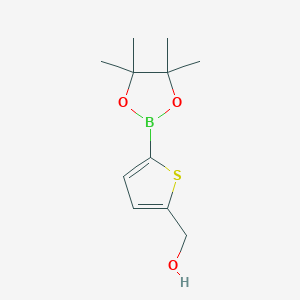

![N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine](/img/structure/B1421981.png)
![N-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B1421983.png)
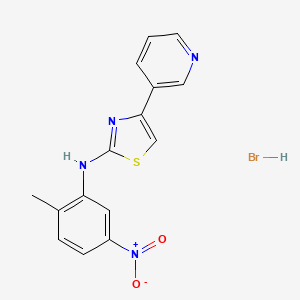
![2-chloro-N-[3-(2-fluorophenoxy)propyl]acetamide](/img/structure/B1421986.png)
![4-[(3-Methyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B1421988.png)
![3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B1421992.png)
